
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a hydroxyethyl and methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with 2-hydroxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the phthalazinone core.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phthalazinone core.
Applications De Recherche Scientifique
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phthalazinone core can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: The parent compound, which lacks the hydroxyethyl and methylamino groups.
4-Hydroxyphthalazinone: A derivative with a hydroxy group at the 4-position.
4-Aminophthalazinone: A derivative with an amino group at the 4-position.
Uniqueness
4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications.
Propriétés
Numéro CAS |
59940-33-9 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4-[2-hydroxyethyl(methyl)amino]-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H13N3O2/c1-14(6-7-15)10-8-4-2-3-5-9(8)11(16)13-12-10/h2-5,15H,6-7H2,1H3,(H,13,16) |
Clé InChI |
UJKBVMYJFAMPJL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NNC(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


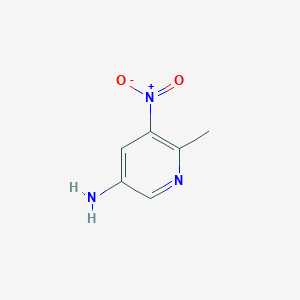
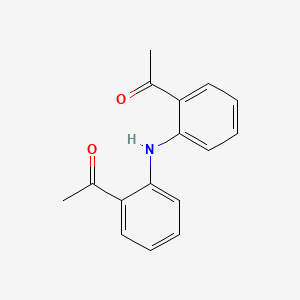

![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)

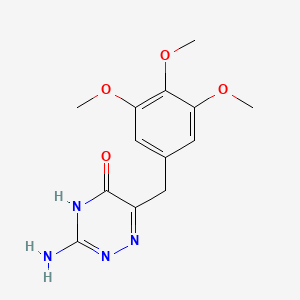
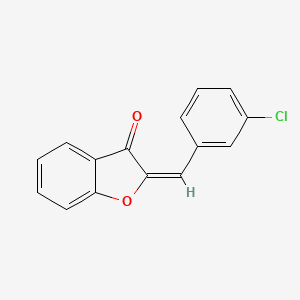
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)

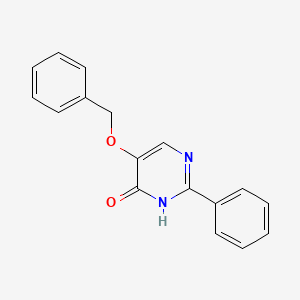

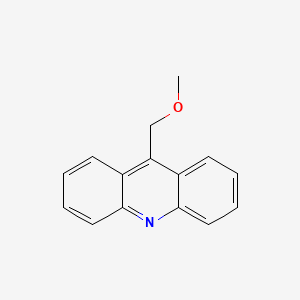
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)

